

# Sulfo-cyanine5.5 Amine: Application Notes and Protocols for Fluorescence Microscopy

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## Compound of Interest

Compound Name: *Sulfo-cyanine5.5 amine potassium*

Cat. No.: *B15556736*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulfo-cyanine5.5 (Sulfo-Cy5.5) amine and its applications in fluorescence microscopy. This far-red fluorescent dye is a valuable tool for labeling biomolecules, offering excellent water solubility and brightness for high-contrast imaging.

Sulfo-Cy5.5 is an amine-containing dye, which allows for its conjugation to a variety of molecules. For use in fluorescence microscopy, it is commonly converted to an amine-reactive form, such as an N-hydroxysuccinimide (NHS) ester, to facilitate the labeling of proteins, antibodies, and other biomolecules.[1] Its spectral properties in the far-red spectrum minimize interference from cellular autofluorescence, leading to an improved signal-to-noise ratio in imaging applications.[2]

## Key Features and Applications

Sulfo-Cy5.5 is a water-soluble cyanine dye with four sulfonate groups that enhance its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments.[3][4][5] Its key features include high photostability and a high quantum yield, resulting in bright and stable fluorescent signals.[6]

Primary applications in fluorescence microscopy include:

- Immunofluorescence (IF): Used to label primary or secondary antibodies for the detection of specific antigens in immunocytochemistry (ICC) and immunohistochemistry (IHC).
- Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various bioanalytical assays.[6]
- In Vivo Imaging: Its far-red emission allows for deep tissue imaging with minimal background noise.[5][6]

## Quantitative Data

The spectral and photophysical properties of Sulfo-Cy5.5 are summarized in the table below.

Property	Value	Reference
Excitation Maximum	~675 nm	[6]
Emission Maximum	~694 nm	[6]
Molar Extinction Coefficient	211,000 cm <sup>-1</sup> M <sup>-1</sup>	[4]
Fluorescence Quantum Yield	0.21	[3][4][7]
Recommended Laser Line	633 nm or 647 nm	
Solubility	Good in water, DMF, and DMSO	

## Experimental Protocols

Here we provide detailed protocols for the conjugation of Sulfo-Cy5.5 NHS ester to antibodies and a general protocol for immunofluorescence staining of cultured cells.

### Protocol 1: Antibody Labeling with Sulfo-Cy5.5 NHS Ester

This protocol describes the conjugation of an amine-reactive Sulfo-Cy5.5 NHS ester to a primary or secondary antibody.

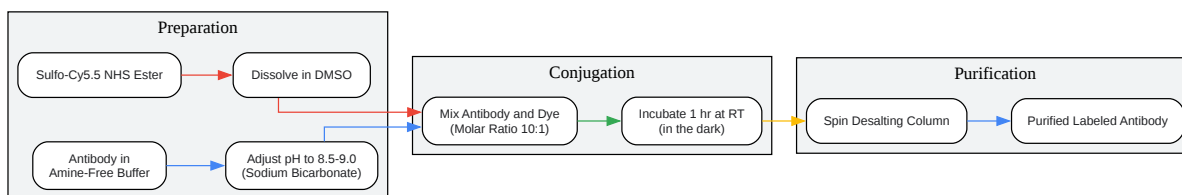
Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- Sulfo-Cy5.5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (pH 8.5-9.0)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Spin desalting column (e.g., Sephadex G-25)
- Microcentrifuge tubes

#### Procedure:

- Antibody Preparation:
  - Dissolve the antibody in PBS at a concentration of 2-10 mg/mL for optimal labeling.
  - Adjust the pH of the antibody solution to  $8.5 \pm 0.5$  using 1 M sodium bicarbonate. This is crucial for the reaction with the NHS ester.
- Dye Preparation:
  - Immediately before use, dissolve the Sulfo-Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - A starting molar ratio of 10:1 (dye:antibody) is recommended. The optimal ratio may need to be determined empirically (e.g., testing 5:1, 15:1, and 20:1).
  - Slowly add the calculated volume of the Sulfo-Cy5.5 NHS ester solution to the antibody solution while gently vortexing.
  - Incubate the reaction mixture for 60 minutes at room temperature in the dark with gentle rotation.

- Purification of the Conjugate:
  - Prepare a spin desalting column according to the manufacturer's instructions.
  - Load the reaction mixture onto the column.
  - Centrifuge the column to separate the labeled antibody from the unconjugated dye.
  - Collect the eluate containing the purified Sulfo-Cy5.5 labeled antibody.
- Storage:
  - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.



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Caption: Workflow for labeling an antibody with Sulfo-Cy5.5 NHS ester.

## Protocol 2: Immunocytochemistry (ICC) with Sulfo-Cy5.5 Labeled Secondary Antibody

This protocol provides a general workflow for the immunofluorescent staining of adherent cultured cells.

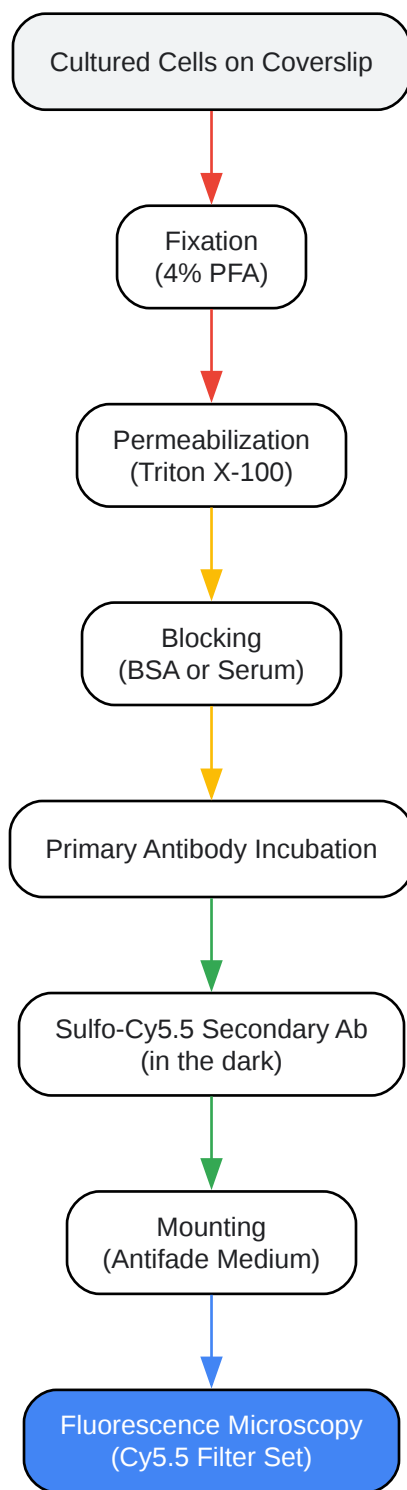
Materials:

- Cultured cells on coverslips
- 4% Paraformaldehyde in PBS (for fixation)
- 0.1-0.5% Triton X-100 in PBS (for permeabilization)
- Blocking Buffer (e.g., 5% Normal Goat Serum or BSA in PBS)
- Primary Antibody (specific to the target antigen)
- Sulfo-Cy5.5 Labeled Secondary Antibody (specific to the primary antibody host species)
- PBS
- Antifade mounting medium
- Fluorescence microscope with appropriate filter sets for Cy5.5

Procedure:

- Cell Fixation:
  - Wash cells grown on coverslips three times with PBS.
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
  - Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

- Primary Antibody Incubation:
  - Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
  - Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
  - Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
  - Dilute the Sulfo-Cy5.5 labeled secondary antibody in the Blocking Buffer. Protect the antibody from light from this point forward.
  - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
  - Wash the cells three times with PBS for 5 minutes each in the dark.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
  - Visualize the fluorescence using a microscope equipped with a filter set appropriate for Sulfo-Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm).[\[2\]](#)



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Caption: General workflow for immunocytochemistry using a Sulfo-Cy5.5 labeled secondary antibody.

## Troubleshooting

High background or weak signal can be common issues in immunofluorescence. Here are some troubleshooting tips:

Issue	Possible Cause	Suggested Solution
High Background	- Insufficient blocking- Secondary antibody concentration too high- Non-specific binding of the secondary antibody	- Increase blocking time or try a different blocking agent.- Titrate the secondary antibody to find the optimal concentration.- Ensure the secondary antibody is cross-adsorbed against the species of the sample.
Weak or No Signal	- Primary antibody not effective- Low antigen expression- Photobleaching	- Use a positive control to validate the primary antibody.- Consider a signal amplification method.- Use an antifade mounting medium and minimize exposure to excitation light.

For far-red dyes like Sulfo-Cy5.5, it is important to use a camera that is sensitive in the near-infrared range, as the signal may not be visible by eye through the microscope eyepiece.[8]

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